molecular formula C16H19BrN2O4 B1463621 Boc-6-bromo-DL-tryptophan CAS No. 1104606-57-6

Boc-6-bromo-DL-tryptophan

Cat. No. B1463621
M. Wt: 383.24 g/mol
InChI Key: MIRGNBUFSULZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-6-bromo-DL-tryptophan is a chemical compound with the molecular formula C16H19BrN2O4 and a molecular weight of 383.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Boc-6-bromo-DL-tryptophan is represented by the formula C16H19BrN2O4 .


Physical And Chemical Properties Analysis

Boc-6-bromo-DL-tryptophan has a molecular weight of 383.24 and a molecular formula of C16H19BrN2O4 . Other physical and chemical properties such as density and boiling point are not provided in the search results.

Scientific Research Applications

Modular Synthesis of Aryl-Substituted Tryptophan Derivatives

One application involves the modular synthesis of aryl-substituted tryptophan derivatives through a combination of biocatalytic halogenation and chemocatalytic cross-coupling reactions. Frese et al. (2016) describe a process where bromo substituents are regioselectively incorporated into tryptophan, followed by Suzuki–Miyaura cross-coupling reactions and Boc protection, yielding derivatives useful in peptide or peptidomimetic synthesis (Frese et al., 2016).

Building Blocks for Peptide Chemistry

Mollica et al. (2011) report an efficient pathway for synthesizing 5,6-dibromo-tryptophan derivatives, starting from 6-Br-isatin. This synthesis pathway includes selective bromination, reduction, alkylation, and enzymatic optical resolution, culminating in N α -Boc protection of the S form of 5,6-dibromo-tryptophan, showcasing its importance as a building block in peptide chemistry (Mollica et al., 2011).

Biocompatible Fluorescent Polymers

Roy et al. (2013) explored the RAFT polymerization of methacrylates containing a tryptophan moiety, leading to biocompatible fluorescent polymers with smart pH-responsiveness. These polymers exhibit chiroptical and fluorescence behavior, offering applications in biomedicine, particularly in siRNA delivery due to their excellent biocompatibility and responsive nature (Roy et al., 2013).

Halogenase Enzyme Characterization

Zeng & Zhan (2011) characterized a tryptophan 6-halogenase from Streptomyces toxytricini, which halogenates both L- and D-tryptophan to yield 6-chloro or 6-bromo derivatives. This enzyme's optimal activity provides a foundation for understanding natural product biosynthesis involving halogenated tryptophan residues (Zeng & Zhan, 2011).

Drug Delivery Applications

Voda et al. (2016) synthesized amphiphilic triblock copolymers using Nα-Boc-L-tryptophan, investigating their self-assembly behavior for potential drug delivery applications. Their findings suggest that the hydrophobic block length influences the aggregate size in solution, with implications for controlled drug release and stabilization in the hydrophobic core through π–π interactions (Voda et al., 2016).

Safety And Hazards

Boc-6-bromo-DL-tryptophan is classified as an irritant . Safety data sheets recommend avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRGNBUFSULZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-6-bromo-DL-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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